molecular formula C14H14FNO B8755873 4-(5-Fluoro-1H-indol-3-YL)cyclohexanone CAS No. 185383-64-6

4-(5-Fluoro-1H-indol-3-YL)cyclohexanone

Cat. No. B8755873
Key on ui cas rn: 185383-64-6
M. Wt: 231.26 g/mol
InChI Key: PFOCHMMKUKXCFN-UHFFFAOYSA-N
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Patent
US06162803

Procedure details

A solution of 4-(5-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal (2.8 g, 0.01 mol) in 200 ml (1:1) tetrahydrofuran-hydrochloric acid (1N) was allowed to stir at room temperature for 16 hours. The mixture was concentrated to half volume. The aqueous was extracted with ethyl acetate. The organic extracts were washed with brine, dried (anhydrous sodium sulfate), and filtered. The crude product was purified by flash chromatography (40% ethyl acetate in hexane) to afford 2.1 g (91%) of product as yellow solid: mp 112-114° C.
Name
4-(5-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran hydrochloric acid
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][CH:7]([C:10]3[C:18]4[C:13](=[CH:14][CH:15]=[C:16]([F:19])[CH:17]=4)[NH:12][CH:11]=3)[CH2:6][CH2:5]2)[O:3]C1>O1CCCC1.Cl>[F:19][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH:7]1[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
4-(5-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal
Quantity
2.8 g
Type
reactant
Smiles
C1COC2(CCC(CC2)C2=CNC3=CC=C(C=C23)F)O1
Step Two
Name
tetrahydrofuran hydrochloric acid
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to half volume
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (40% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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